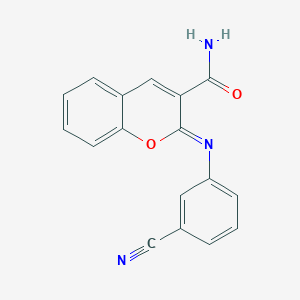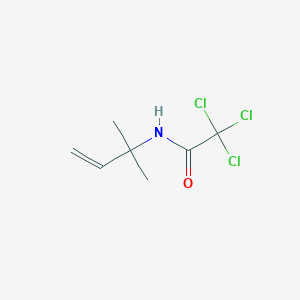
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide
概要
説明
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide is a chemical compound with the molecular formula C7H10Cl3NO and a molecular weight of 230.52 g/mol . It is known for its unique structure, which includes a trichloroacetamide group and a dimethylpropenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide involves several steps. One common method includes the reaction of trichloroacetic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
化学反応の分析
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetamide group into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution.
科学的研究の応用
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylpropenyl group may also interact with hydrophobic regions of biomolecules, affecting their stability and activity .
類似化合物との比較
Similar compounds to 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide include:
Trichloroacetamide: Lacks the dimethylpropenyl group, making it less hydrophobic.
2,2,2-Trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide: Contains a hydroxybutenyl group instead of the dimethylpropenyl group, leading to different reactivity and solubility properties.
2,2,2-Trichloro-N-[(1E)-1-vinyl-1-hexenyl]acetamide: Features a vinylhexenyl group, which affects its chemical behavior and applications.
This compound stands out due to its unique combination of trichloroacetamide and dimethylpropenyl groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3NO/c1-4-6(2,3)11-5(12)7(8,9)10/h4H,1H2,2-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLCEQCUAZVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)NC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443445 | |
| Record name | Acetamide, 2,2,2-trichloro-N-(1,1-dimethyl-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91989-80-9 | |
| Record name | Acetamide, 2,2,2-trichloro-N-(1,1-dimethyl-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-2-OL](/img/structure/B1661458.png)

![4-({[9-(4-Nitrophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}methyl)benzoic acid](/img/structure/B1661460.png)
![4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B1661461.png)
![1-[Benzyl(methyl)amino]propan-2-ol](/img/structure/B1661463.png)
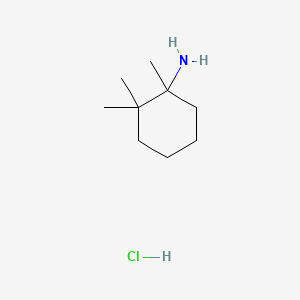
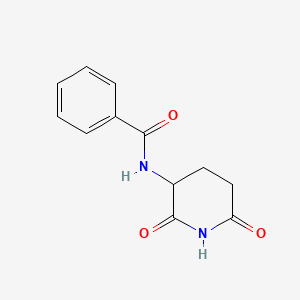


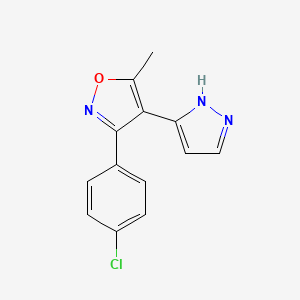
![2-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]benzaldehyde](/img/structure/B1661476.png)

![Benzothiazole, 2-[[4-nitro-2-(trifluoromethyl)phenyl]thio]-](/img/structure/B1661479.png)
